1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol
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Overview
Description
1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol is a synthetic organic compound that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol typically involves multi-step organic reactions. The starting materials may include 8-chloro-1,2,3,4-tetrahydrocarbazole and 3,5-dimethylpyrazole. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the pyrazole moiety.
Reduction: reactions to achieve the tetrahydrocarbazole structure.
Coupling reactions: to link the carbazole and pyrazole units.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Further reduction of the carbazole ring.
Substitution: Halogen substitution reactions on the chloro group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a therapeutic agent for various diseases.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to active sites: of enzymes, inhibiting or activating their function.
Interact with receptors: on cell surfaces, modulating signal transduction pathways.
Affect gene expression: by interacting with transcription factors.
Comparison with Similar Compounds
Similar Compounds
Carbazole derivatives: Known for their biological activities.
Pyrazole derivatives: Used in medicinal chemistry for their pharmacological properties.
Uniqueness
1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol is unique due to its specific combination of carbazole and pyrazole moieties, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-13-10-14(2)24(22-13)12-15(25)11-23-19-9-4-3-6-16(19)17-7-5-8-18(21)20(17)23/h5,7-8,10,15,25H,3-4,6,9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEJGNVXOSSADB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(CN2C3=C(CCCC3)C4=C2C(=CC=C4)Cl)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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